molecular formula C18H35ClO2 B12622221 2-Hydroxyoctadecanoyl chloride CAS No. 917764-58-0

2-Hydroxyoctadecanoyl chloride

Cat. No.: B12622221
CAS No.: 917764-58-0
M. Wt: 318.9 g/mol
InChI Key: KORGEIMBLGBMEA-UHFFFAOYSA-N
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Description

2-Hydroxyoctadecanoyl chloride is a chemical compound with the molecular formula C18H35ClO2 It is a derivative of octadecanoic acid, where a hydroxyl group is attached to the second carbon and a chloride group replaces the carboxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Hydroxyoctadecanoyl chloride can be synthesized through the reaction of 2-hydroxyoctadecanoic acid with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. The reaction typically involves refluxing the acid with the chlorinating agent in an inert solvent such as dichloromethane or chloroform. The reaction proceeds as follows:

C18H36O3+SOCl2C18H35ClO2+SO2+HCl\text{C18H36O3} + \text{SOCl2} \rightarrow \text{C18H35ClO2} + \text{SO2} + \text{HCl} C18H36O3+SOCl2→C18H35ClO2+SO2+HCl

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxyoctadecanoyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Hydrolysis: In the presence of water, it hydrolyzes to form 2-hydroxyoctadecanoic acid and hydrochloric acid.

    Condensation Reactions: It can participate in condensation reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Solvents: Dichloromethane, chloroform, toluene

    Catalysts: Pyridine, triethylamine

Major Products

    Amides: Formed by reaction with amines

    Esters: Formed by reaction with alcohols

    Thioesters: Formed by reaction with thiols

Scientific Research Applications

2-Hydroxyoctadecanoyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-hydroxyoctadecanoyl chloride involves its reactivity towards nucleophiles. The chloride group is a good leaving group, making the compound highly reactive in substitution reactions. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxyoctadecanoic acid: The parent compound, which lacks the chloride group.

    2-Hydroxyhexadecanoyl chloride: A shorter-chain analog with similar reactivity.

    2-Hydroxyarachidoyl chloride: A longer-chain analog with similar properties.

Uniqueness

2-Hydroxyoctadecanoyl chloride is unique due to its specific chain length and functional groups, which confer distinct reactivity and applications. Its ability to form a variety of derivatives makes it valuable in synthetic chemistry and material science .

Properties

IUPAC Name

2-hydroxyoctadecanoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H35ClO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(20)18(19)21/h17,20H,2-16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KORGEIMBLGBMEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCC(C(=O)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H35ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40847133
Record name 2-Hydroxyoctadecanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40847133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

917764-58-0
Record name 2-Hydroxyoctadecanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40847133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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